molecular formula C18H15N3O4 B10973347 (2E)-1-(1-ethyl-1H-pyrazol-5-yl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-en-1-one

(2E)-1-(1-ethyl-1H-pyrazol-5-yl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-en-1-one

Cat. No.: B10973347
M. Wt: 337.3 g/mol
InChI Key: NLBAYEJPGRLCNT-VQHVLOKHSA-N
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Description

The compound (2E)-1-(1-ethyl-1H-pyrazol-5-yl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-en-1-one is a synthetic organic molecule characterized by its complex structure, which includes a pyrazole ring, a furan ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(1-ethyl-1H-pyrazol-5-yl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole and furan intermediates, followed by their coupling through a condensation reaction.

  • Preparation of Pyrazole Intermediate

      Starting Material: Ethyl hydrazine and ethyl acetoacetate.

      Reaction Conditions: Reflux in ethanol with catalytic amounts of acetic acid.

  • Preparation of Furan Intermediate

      Starting Material: 4-nitrobenzaldehyde and 2-furoic acid.

      Reaction Conditions: Reflux in acetic anhydride with a catalytic amount of sulfuric acid.

  • Coupling Reaction

      Starting Materials: Pyrazole intermediate and furan intermediate.

      Reaction Conditions: Base-catalyzed aldol condensation in ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the pyrazole and furan rings.
    • Common Reagents: Potassium permanganate, hydrogen peroxide.

  • Reduction

    • Reduction can occur at the nitro group to form an amino derivative.
    • Common Reagents: Hydrogen gas with palladium on carbon, sodium borohydride.

  • Substitution

    • Electrophilic substitution reactions can occur on the aromatic rings.
    • Common Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: Potential use as an antimicrobial agent due to its structural features.

    Enzyme Inhibition: Possible applications in enzyme inhibition studies.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Anti-inflammatory: Potential anti-inflammatory properties.

Industry

    Materials Science: Used in the development of organic electronic materials.

    Dyes and Pigments:

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(1-ethyl-1H-pyrazol-5-yl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-en-1-one

    • Similar structure but with a methyl group instead of a nitro group.
    • Different electronic properties and reactivity.
  • (2E)-1-(1-ethyl-1H-pyrazol-5-yl)-3-[5-(4-chlorophenyl)furan-2-yl]prop-2-en-1-one

    • Chlorine substituent instead of nitro group.
    • Different reactivity and potential biological activity.

Uniqueness

The presence of the nitrophenyl group in (2E)-1-(1-ethyl-1H-pyrazol-5-yl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-en-1-one imparts unique electronic properties, making it particularly useful in applications requiring electron-withdrawing groups. This distinguishes it from similar compounds with different substituents.

Properties

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

(E)-1-(2-ethylpyrazol-3-yl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-en-1-one

InChI

InChI=1S/C18H15N3O4/c1-2-20-16(11-12-19-20)17(22)9-7-15-8-10-18(25-15)13-3-5-14(6-4-13)21(23)24/h3-12H,2H2,1H3/b9-7+

InChI Key

NLBAYEJPGRLCNT-VQHVLOKHSA-N

Isomeric SMILES

CCN1C(=CC=N1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CCN1C(=CC=N1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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